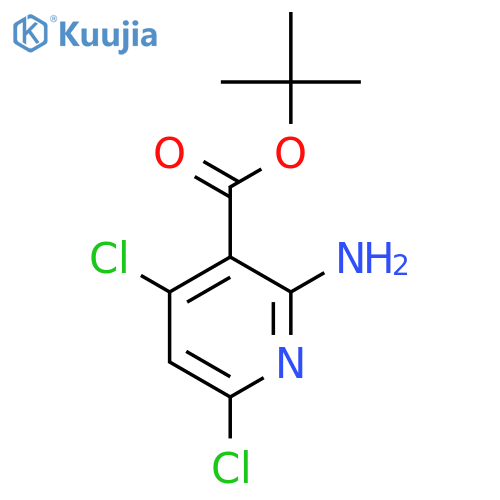Cas no 2248313-18-8 (Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate)

2248313-18-8 structure
商品名:Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6509069
- Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
- 2248313-18-8
-
- インチ: 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(11)4-6(12)14-8(7)13/h4H,1-3H3,(H2,13,14)
- InChIKey: YONQKZLPJSCOQO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N=C(C=1C(=O)OC(C)(C)C)N)Cl
計算された属性
- せいみつぶんしりょう: 262.0275830g/mol
- どういたいしつりょう: 262.0275830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 65.2Ų
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509069-10.0g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-0.1g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 0.1g |
$1031.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-0.25g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 0.25g |
$1078.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-0.05g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 0.05g |
$983.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-2.5g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 2.5g |
$2295.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-5.0g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-0.5g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 0.5g |
$1124.0 | 2023-05-31 | ||
| Enamine | EN300-6509069-1.0g |
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate |
2248313-18-8 | 1g |
$1172.0 | 2023-05-31 |
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2248313-18-8 (Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
